

Thermochemical properties of Cobalt(II) fluoride hydrates

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Compound of Interest		
Compound Name:	Cobalt(II) fluoride	
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An In-depth Technical Guide on the Thermochemical Properties of **Cobalt(II) Fluoride** Hydrates

This guide provides a comprehensive overview of the thermochemical properties of **Cobalt(II) fluoride** hydrates, intended for researchers, scientists, and professionals in drug development. It covers key thermodynamic data, details the experimental protocols for their determination, and visualizes the dehydration pathways and experimental workflows.

Introduction to Cobalt(II) Fluoride Hydrates

Cobalt(II) fluoride (CoF₂) is a pink crystalline solid that exists in both anhydrous and hydrated forms.[1] The hydrated forms, particularly **Cobalt(II) fluoride** tetrahydrate (CoF₂·4H₂O), are of significant interest due to their role as precursors in the synthesis of anhydrous α -CoF₂, a material with potential applications in high-performance lithium-ion batteries.[2][3] Understanding the thermochemical properties and dehydration behavior of these hydrates is crucial for controlling the synthesis of the final anhydrous material with desired characteristics. [2] The common hydrates of **Cobalt(II) fluoride** include the tetrahydrate (CoF₂·4H₂O), dihydrate (CoF₂·2H₂O), monohydrate (CoF₂·H₂O), and an amorphous hemihydrate (CoF₂·0.5H₂O) which appears as an intermediate during dehydration.[1][2][3]

Thermochemical Properties

The fundamental thermochemical properties of **Cobalt(II)** fluoride and its hydrates, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat



capacity (Cp), are summarized below. These values are essential for understanding the stability and reactivity of these compounds.

Thermochemical Data of Anhydrous Cobalt(II) Fluoride

The following table presents the thermochemical data for anhydrous **Cobalt(II) fluoride** (α -CoF₂) at standard conditions (298.15 K and 0.1 MPa).

Property	Value	Reference
Standard Enthalpy of Formation (ΔfH°298.15)	-671.532 kJ/mol	[4]
-665.7 kJ/mol	[5]	
Standard Molar Entropy (S°298.15)	82.026 J/(mol·K)	[4]
82 J/(mol·K)	[5]	
Molar Heat Capacity (Cp298.15)	68.909 J/(mol·K)	[4]
68.8 J/(mol·K)	[5]	

Thermochemical Data of Cobalt(II) Fluoride Hydrates

This table summarizes the known thermochemical data for the hydrated forms of **Cobalt(II)** fluoride.

Compound	Standard Enthalpy of Formation (ΔfH° ₂₉₈)	Standard Molar Entropy (S°298)	Reference
CoF ₂ ·4H ₂ O	-1865 ± 18 kJ/mol	400 ± 21 J/(mol·K)	[6]
-1881 ± 20 kJ/mol	[6]		
C0F ₂ ·H ₂ O	-901 ± 19 kJ/mol	229 ± 21 J/(mol·K)	[6]

Dehydration of Cobalt(II) Fluoride Hydrates



The thermal dehydration of **Cobalt(II) fluoride** tetrahydrate ($CoF_2 \cdot 4H_2O$) is a critical process for the synthesis of anhydrous α - CoF_2 .[2] Studies have shown that this dehydration is not a single-step process, but rather a sequence of events involving intermediate hydrates. There is some disagreement in the literature regarding the exact mechanism and intermediate hydration states.[2][3]

One recent study proposes a two-step irreversible decomposition pathway where $CoF_2 \cdot 4H_2O$ first dehydrates to an amorphous hemihydrate ($CoF_2 \cdot 0.5H_2O$), which then further dehydrates to α - CoF_2 .[2][3] Another study suggests the formation of a monohydrate ($CoF_2 \cdot H_2O$) intermediate. [6]

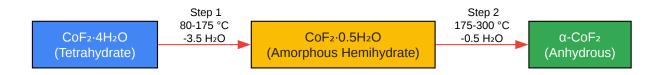
Dehydration Temperatures and Activation Energy

The dehydration process is highly dependent on the experimental conditions, such as the heating rate.

Dehydration Step	Temperature Range (°C)	Activation Energy (Ea)	Reference
$C_0F_2\cdot 4H_2O \rightarrow C_0F_2\cdot 0.5H_2O$	80 to 175	~69 kJ/mol	[2][3][7]
$CoF_2 \cdot 0.5H_2O \rightarrow \alpha$ - CoF_2	175 to 300	~98 kJ/mol (switches from initial)	[2][3]
C0F ₂ ·4H ₂ O → C0F ₂ ·H ₂ O	22 to 72	Not specified	[6]
CoF ₂ ·H ₂ O → α-CoF ₂	77 to 107	Not specified	[6]

Dehydration Pathway Visualization

The following diagram illustrates the two-step dehydration pathway of $CoF_2 \cdot 4H_2O$ to α - CoF_2 as proposed by recent studies.[2][3]





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Dehydration pathway of **Cobalt(II) fluoride** tetrahydrate.

Experimental Protocols

The determination of thermochemical properties of hydrates involves a combination of calorimetric and thermal analysis techniques.

Synthesis of Cobalt(II) Fluoride Tetrahydrate

A common method for synthesizing CoF₂·4H₂O involves the reaction of a cobalt(II) salt with hydrofluoric acid. For instance, freshly precipitated cobalt(II) hydroxo-carbonate can be reacted with a 35% aqueous solution of hydrofluoric acid.[6] Alternatively, dissolving cobalt(II) oxide or cobalt(II) chloride in hydrofluoric acid also yields the tetrahydrate.[1]

Calorimetry

Dissolution calorimetry is a key technique for determining the enthalpy of formation (ΔfH°) of hydrates.[6][8] The experimental procedure typically involves:

- Precisely measuring the heat of reaction when the hydrated salt is dissolved in a suitable solvent.
- Measuring the heat of reaction for related compounds in the same solvent.
- Constructing a thermochemical cycle (based on Hess's Law) to calculate the enthalpy of formation of the hydrate from the measured heats of reaction and known standard enthalpies of formation of the other substances in the cycle.[8]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for studying the dehydration process.[2][3]

• TGA measures the change in mass of a sample as a function of temperature or time. This allows for the determination of the amount of water lost at each stage of dehydration.[2]



 DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This provides information about the enthalpy changes (endothermic or exothermic) associated with dehydration and phase transitions.[2]

Tensiometry

The tensimetry method, using a membrane null manometer, can be employed to study the equilibrium water vapor pressure over a hydrate at different temperatures.[6] By analyzing the temperature dependence of the dissociation pressure, thermodynamic characteristics such as the enthalpy (ΔH) and entropy (ΔS) of the dehydration reaction can be determined using the van't Hoff equation.[9]

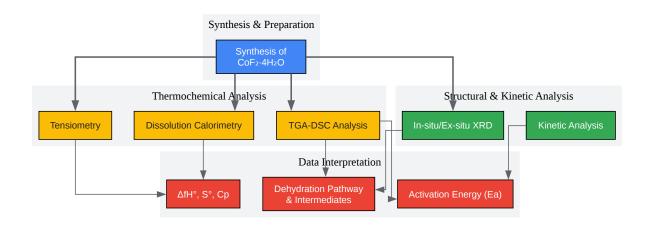
Structural Analysis

X-ray Diffraction (XRD) is used to identify the crystal structure of the initial hydrate and the solid products at various stages of dehydration. This is crucial for confirming the formation of intermediate hydrates and the final anhydrous phase.[2][3]

Experimental Workflow Visualization

The diagram below outlines a typical experimental workflow for the thermochemical characterization of a hydrate like CoF₂·4H₂O.





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Experimental workflow for thermochemical characterization.

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